Haloxyfop-P

Chiral Pesticide Enantioselective Activity ACCase Inhibition

Resistance-driven control failure from unverified ACCase inhibitor substitution erodes ROI in broadacre farming. Haloxyfop-P-the chiral-pure R-enantiomer-resolves this through data-driven deployment. • 12-32% superior perennial grass efficacy vs. clethodim in sunflower, potato & orchard crops • 50% application rate reduction vs. racemic haloxyfop via chiral purity; half the environmental load • Rotatable with clethodim absent Gly-2078 ACCase mutation; validated across 65 D. sanguinalis populations

Molecular Formula C15H11ClF3NO4
Molecular Weight 361.70 g/mol
CAS No. 95977-29-0
Cat. No. B166194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloxyfop-P
CAS95977-29-0
SynonymsHaloxyfop-R (free acid)
Molecular FormulaC15H11ClF3NO4
Molecular Weight361.70 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22)/t8-/m1/s1
InChIKeyGOCUAJYOYBLQRH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloxyfop-P: Precision Grass Herbicide


Haloxyfop-P (CAS 95977-29-0) is the biologically active R-enantiomer of the aryloxyphenoxypropionate (AOPP) herbicide haloxyfop, a class of compounds that function as selective, post-emergence acetyl-CoA carboxylase (ACCase) inhibitors [1][2]. It is utilized globally to manage a broad spectrum of annual and perennial grass weeds in dicotyledonous crops such as soybeans, cotton, and sugar beets [3][4]. Its development represents a significant advancement in chiral pesticide technology, replacing the less efficient racemic mixture, haloxyfop, in commercial applications [5]. The compound is most commonly deployed as its methyl ester pro-herbicide, Haloxyfop-P-methyl (CAS 72619-32-0), which enhances foliar uptake and translocation [6][7].

Haloxyfop-P Substitution Pitfalls


Substituting Haloxyfop-P with another ACCase-inhibiting herbicide from the aryloxyphenoxypropionate ('fop') or cyclohexanedione ('dim') classes is a high-risk procurement strategy without specific performance data. Key differentiators preclude a simple active ingredient swap. These include: 1) The stark difference in application rate and efficacy between Haloxyfop-P and its racemic counterpart, haloxyfop, due to the former's chiral purity [1]. 2) The distinct and highly variable cross-resistance patterns observed across different mutant ACCase isoforms in weed populations, which may render one 'fop' or 'dim' ineffective while another remains viable [2][3]. 3) Significant variations in potency against specific perennial grass species, where Haloxyfop-P has demonstrated superior control over alternatives like clethodim in certain field contexts [4]. 4) The unique environmental fate dictated by microbial-mediated chiral inversion in soil, which can affect the environmental load and persistence of the active R-enantiomer in a way not seen with non-chiral analogs [5]. Therefore, a data-driven, comparative evaluation is essential for ensuring agronomic efficacy and return on investment.

Haloxyfop-P Head-to-Head Evidence


Chiral Purity vs. Racemic Haloxyfop

Haloxyfop-P is the isolated R-enantiomer, which is the exclusive source of herbicidal activity in the racemic mixture haloxyfop [1][2]. The racemic mixture, which comprises an equimolar amount of the active R-enantiomer and the inactive S-enantiomer, has been phased out of commercial use due to its lower efficiency [3]. This chiral specificity is underscored by soil metabolism studies where the inactive S-haloxyfop undergoes rapid microbial inversion to the active R-haloxyfop [4].

Chiral Pesticide Enantioselective Activity ACCase Inhibition

Perennial Weed Control vs. Clethodim

In field trials for the control of perennial reed (Phragmites spp.) in sunflower fields, the post-emergence application of Haloxyfop-P-methyl (10.8% EC) demonstrated significantly higher efficacy compared to clethodim (240 g/L EC) [1]. The control efficiency, measured by fresh weight reduction, was substantially greater for the Haloxyfop-P formulation.

Perennial Weed Control Field Efficacy Trial Haloxyfop-P vs. Clethodim

ACCase Mutation Cross-Resistance vs. Clethodim

The utility of ACCase herbicides is heavily dependent on the specific mutant isoforms present in a weed population. Research on Alopecurus myosuroides (black-grass) has characterized the cross-resistance patterns conferred by various ACCase mutations at recommended field rates [1]. The Leucine-1781 mutation, one of the most common, confers resistance to Haloxyfop-P (and clodinafop) but does not consistently confer resistance to clethodim under optimal application conditions [1][2].

Herbicide Resistance ACCase Gene Mutation Cross-Resistance Pattern

Resistance Emergence in Digitaria sanguinalis

Long-term, nationwide monitoring of Digitaria sanguinalis (large crabgrass) populations in China's cotton fields provides a quantitative assessment of the current sensitivity spectrum to Haloxyfop-P-methyl [1]. Dose-response assays on 65 field populations established a baseline of sensitivity and revealed the emergence of resistance.

Herbicide Resistance Monitoring Dose-Response Assay Resistance Index

ACCase Isoform Sensitivity Difference

In vitro studies on the ACCase enzyme from Alopecurus myosuroides have quantified the shift in sensitivity to Haloxyfop-P-methyl conferred by specific target-site mutations [1]. The GR50 values for the homozygous mutant isoform are dramatically higher than for the wild-type, explaining field-level resistance.

ACCase Gene Mutation Herbicide Target Site Cross-Resistance Pattern

Haloxyfop-P Validated Use Cases


Cotton: Grass Weed and Resistance Management

Procurement for large-scale cotton farming operations in regions with a history of ACCase inhibitor use should be informed by quantitative resistance monitoring data [1]. The evidence from 65 Digitaria sanguinalis populations showing a gradient of resistance (from sensitive to moderate) justifies the use of Haloxyfop-P as part of a diversified herbicide program [1]. Its continued, but strategic, deployment can be guided by pre-application resistance testing (e.g., ACCase gene sequencing) to identify fields where the target mutation is absent, thus preserving this effective tool while mitigating selection pressure. The specific cross-resistance profile characterized for the Leucine-1781 mutation indicates that Haloxyfop-P can be effectively rotated with clethodim in the absence of the Glycine-2078 mutation [2].

Perennial Grass Control in Sunflower & Broadleaf Crops

In sunflower, potato, and orchard crops where perennial grass weeds like common reed (Phragmites australis) are a primary economic concern, Haloxyfop-P-methyl is the agronomically superior choice based on direct comparative field trial data [3]. The demonstrated 12-32% higher control efficacy over clethodim directly translates to improved crop yield and reduced competition [3]. This performance advantage justifies the selection of Haloxyfop-P formulations for post-emergence grass control in these high-value cropping systems, offering a more reliable and cost-effective solution than alternative 'fop' or 'dim' herbicides for this specific weed spectrum.

Environmental Load Reduction via Chiral Switching

For environmentally sensitive areas or operations seeking to minimize total pesticide input, the procurement of Haloxyfop-P over racemic haloxyfop is a scientifically validated strategy for reducing chemical load [4][5]. The chiral switch means that 100% of the applied active ingredient is the herbicidally active R-enantiomer, effectively halving the application rate (g ai/ha) required for equivalent weed control compared to the racemate [5][6]. This is particularly relevant for products registered at high active ingredient concentrations (e.g., 520 g/L EC formulations) which allow for low application volumes . Furthermore, understanding that soil microbes rapidly invert the inactive S-enantiomer to the active R-form provides a mechanistic basis for its environmental behavior, distinguishing it from non-chiral analogs [7].

Analytical Reference Standard for Residue Analysis

Haloxyfop-P (acid, CAS 95977-29-0) is the essential reference standard for the development and validation of quantitative analytical methods for pesticide residue analysis in food, feed, and environmental matrices . The regulatory approval of Haloxyfop-P-methyl formulations requires robust analytical methods for monitoring residues of both the parent ester and the acid metabolite . The defined chiral specification and purity (e.g., ≥ 940 g/kg for the methyl ester technical material as per EU directive) are critical for ensuring accurate quantification and compliance with Maximum Residue Limits (MRLs) [8]. This application is purely analytical and depends on the availability of a certified, high-purity standard of the R-enantiomer.

Technical Documentation Hub

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